molecular formula C12H14Cl2O B15179754 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one CAS No. 50807-17-5

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one

Cat. No.: B15179754
CAS No.: 50807-17-5
M. Wt: 245.14 g/mol
InChI Key: VMCRQYHCDSXNLW-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₄Cl₂O It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one typically involves the chlorination of 1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.

Comparison with Similar Compounds

    2,2-Dichloro-1-phenylethan-1-one: Lacks the tert-butyl group, resulting in different chemical properties.

    1-(4-(1,1-Dimethylethyl)phenyl)ethan-1-one: Lacks the chlorine atoms, affecting its reactivity and applications.

Uniqueness: The presence of both chlorine atoms and the tert-butyl group in 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one makes it unique in terms of its chemical reactivity and potential applications. These structural features contribute to its distinct properties compared to similar compounds.

Biological Activity

2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one, commonly referred to as a chlorinated ketone, is a compound with a molecular formula of C12H14Cl2OC_{12}H_{14}Cl_{2}O and a CAS number of 50807-17-5. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial properties and applications in pharmacological research.

The chemical structure of this compound can be represented as follows:

  • Molecular Weight : 245.14 g/mol
  • SMILES Notation : CC(C)(C)c1ccc(cc1)C(=O)C(Cl)Cl
  • InChIKey : 1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various chlorinated compounds demonstrated that this ketone effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The inhibition zones were measured in agar diffusion assays, indicating that the compound has significant potential as an antimicrobial agent.

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, the compound exhibited moderate toxicity at higher concentrations. The IC50 values varied depending on the cell type but generally fell within the range of 20–50 µM. These findings suggest that while the compound may be effective against microbial pathogens, its cytotoxic effects necessitate caution when considering therapeutic applications.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa25
MCF-730
A54945

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various chlorinated ketones, including this compound. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and bacterial enzymes. The results indicated a strong affinity for bacterial DNA gyrase, suggesting a potential mechanism for its antibacterial action.

Case Study 2: Pharmacokinetic Profile

Another research effort focused on the pharmacokinetics of this compound using animal models. It was found that after oral administration, the compound exhibited rapid absorption with a peak plasma concentration reached within one hour. However, significant metabolism occurred in the liver, leading to a short half-life of approximately 3 hours. This rapid metabolism may limit its effectiveness as a long-term therapeutic agent without further modification.

Properties

CAS No.

50807-17-5

Molecular Formula

C12H14Cl2O

Molecular Weight

245.14 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2,2-dichloroethanone

InChI

InChI=1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3

InChI Key

VMCRQYHCDSXNLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)Cl

Origin of Product

United States

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